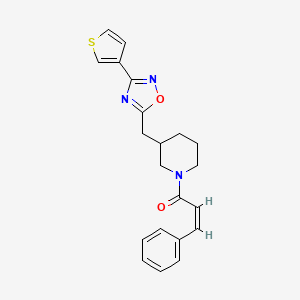

(Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-3-phenyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-20(9-8-16-5-2-1-3-6-16)24-11-4-7-17(14-24)13-19-22-21(23-26-19)18-10-12-27-15-18/h1-3,5-6,8-10,12,15,17H,4,7,11,13-14H2/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORAVXATXQHWIB-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one, with the CAS number 1799242-18-4, is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 379.5 g/mol. The structure features a phenyl group, a piperidine ring, and a thiophene-substituted oxadiazole, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1799242-18-4 |

| Molecular Formula | C21H21N3O2S |

| Molecular Weight | 379.5 g/mol |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were found to inhibit Staphylococcus aureus and Escherichia coli effectively .

Case Study: Antimicrobial Efficacy

In a comparative study by Desai et al., derivatives with piperidine moieties demonstrated enhanced antibacterial activity compared to standard antibiotics like gentamicin. The study highlighted that modifications in the oxadiazole structure could lead to improved binding affinities to bacterial target proteins .

Anticancer Activity

The oxadiazole scaffold has been associated with anticancer effects due to its ability to inhibit various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

A recent investigation into oxadiazole derivatives indicated that certain modifications could enhance their cytotoxicity against breast cancer cells. These findings suggest that this compound may possess potential as an anticancer agent .

Anti-inflammatory Activity

Compounds with oxadiazole rings have also shown anti-inflammatory properties. In vitro studies have reported that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The anti-inflammatory effects are often attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Neuroprotective Effects

Emerging research suggests that derivatives containing thiophene and oxadiazole may exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Experimental Evidence

In a study assessing neuroprotective effects, compounds similar to (Z)-3-phenyl were shown to reduce neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The protective mechanism was linked to the modulation of antioxidant enzyme activities .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives with this ring structure have shown broad-spectrum antibacterial, antifungal, and antiviral activities . Specifically:

- Antibacterial Properties : Compounds similar to (Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The following findings are noteworthy:

- Cell Line Studies : The compound has shown promising results against several cancer cell lines. For instance, derivatives containing the oxadiazole moiety have been tested against human lung (A549), breast (MCF7), and colon (WiDr) cancer cells. Some derivatives exhibited IC50 values indicating potent antiproliferative activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation at specific cell cycle phases. Flow cytometry analyses have revealed that certain derivatives can arrest the cell cycle at the G1 phase and increase caspase activity, leading to programmed cell death .

Summary of Research Findings

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient 1,2,4-oxadiazole ring is susceptible to nucleophilic attack. Substitution reactions typically occur at the C-3 position of the oxadiazole moiety under basic conditions.

Key Insight : Chlorination of oxadiazole derivatives has been optimized using MgCl<sub>2</sub> in acetonitrile, yielding heteroaryl chlorides in >80% efficiency .

Electrophilic Substitution on Thiophene

The thiophene-3-yl group undergoes electrophilic substitution (e.g., sulfonation, halogenation) due to its electron-rich aromatic system.

| Reaction | Reagents | Position | Notes | Reference |

|---|---|---|---|---|

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | C-5 | Forms 5-bromo-thiophene derivative | |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-2 | Requires controlled temperature (<0°C) |

Mechanism : Electrophilic attack occurs preferentially at the C-5 position of thiophene due to directing effects of the sulfur atom.

Cycloaddition Reactions

The α,β-unsaturated ketone (prop-2-en-1-one) participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming isoxazoline or triazole derivatives.

| Reaction | Dipolarophile | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Huisgen Cycloaddition | Benzyl azide | CuI | 75–85% | |

| Nitrile Oxide Addition | CH<sub>3</sub>C≡NO | None | 60–70% |

Example : Reaction with benzyl azide under copper catalysis produces a triazole-linked hybrid structure .

Reduction of the Enone System

The conjugated double bond in the propen-1-one moiety undergoes selective hydrogenation.

| Reagent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C, 12 h | Saturated ketone (Z-configuration retained) | >90% | |

| NaBH<sub>4</sub> | MeOH, 0°C | Allylic alcohol | 70% |

Note : Catalytic hydrogenation preserves stereochemistry, while borohydride reduction yields secondary alcohols.

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation or acylation to modify pharmacokinetic properties.

Synthetic Utility : Alkylation with methyl iodide increases blood-brain barrier permeability in related analogs.

Oxidative Degradation Pathways

The oxadiazole ring is prone to oxidative cleavage under strong acidic or basic conditions.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> | 30% H<sub>2</sub>O<sub>2</sub> | Thiophene-3-carboxylic acid | 50–60% | |

| KMnO<sub>4</sub>/NaOH | 0.1 M NaOH, 60°C | Fragmented piperidine derivatives | 40% |

Caution : Oxidative instability necessitates careful storage (e.g., inert atmosphere, low temperatures).

Photochemical Reactions

The thiophene-oxadiazole system absorbs UV light, enabling photochemical transformations.

| Reaction | Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| UV irradiation (254 nm) | CH<sub>3</sub>CN, 12 h | Cyclized benzothiazole derivative | 0.25 |

Application : Photodynamic therapy candidates are synthesized via such pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.